An In-depth Technical Guide to Glimepiride-d4: Chemical Structure and Properties
An In-depth Technical Guide to Glimepiride-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Glimepiride-d4. This deuterated analog of the sulfonylurea drug Glimepiride serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.
Chemical Identity and Physical Properties
Glimepiride-d4 is a stable isotope-labeled version of Glimepiride, where four hydrogen atoms on the phenylethyl group have been replaced by deuterium. This substitution imparts a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.
Table 1: Chemical and Physical Properties of Glimepiride-d4
| Property | Value | Reference |
| Chemical Name | 1-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl-d4]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea | [1][2] |
| Synonyms | Glimepiride D4, 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl)ethyl-1,1,2,2-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | [1][3] |
| CAS Number | 1131981-29-7 | [4] |
| Chemical Formula | C₂₄H₃₀D₄N₄O₅S | |
| Molecular Weight | 494.64 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~207 °C (for unlabeled Glimepiride) | |
| Purity | ≥95% by HPLC, ≥95% isotopic purity (D) |
Table 2: Solubility of Glimepiride (as a proxy for Glimepiride-d4)
| Solvent | Solubility |
| DMSO | ~3 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Water | Practically insoluble |
| Aqueous Buffers | Sparingly soluble |
Synthesis
While a specific, detailed experimental protocol for the synthesis of Glimepiride-d4 is not publicly available and is likely proprietary, the general synthesis of sulfonylureas and the introduction of deuterium are well-established processes.
The synthesis of Glimepiride typically involves the reaction of a sulfonamide with an isocyanate. For Glimepiride-d4, a deuterated starting material, specifically 2-(4-aminosulfonylphenyl)ethylamine-d4, would be required. This deuterated intermediate could be synthesized through methods involving deuterium gas (D₂) reduction of a suitable precursor or by using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄).
The general synthetic approach would likely follow these key steps:
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Synthesis of the Deuterated Phenylethylamine Intermediate: This is the critical step for introducing the deuterium labels.
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Formation of the Sulfonamide: Reaction of the deuterated phenylethylamine with a suitable sulfonyl chloride.
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Urea Formation: The final step involves the coupling of the deuterated sulfonamide with trans-4-methylcyclohexyl isocyanate to form the sulfonylurea bridge.
The purification of the final product would typically be achieved through recrystallization or column chromatography.
Mechanism of Action
Glimepiride, and by extension Glimepiride-d4, exerts its primary therapeutic effect by stimulating insulin release from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
The binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure. This closure inhibits potassium efflux, causing depolarization of the cell membrane. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules.
Beyond its effects on insulin secretion, Glimepiride may also have extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues.
Caption: Signaling pathway of Glimepiride's mechanism of action in pancreatic β-cells.
Experimental Protocols: Analytical Methods
Glimepiride-d4 is primarily used as an internal standard in the quantitative analysis of Glimepiride in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.
High-Performance Liquid Chromatography (HPLC) Method for Glimepiride
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
Objective: To separate and quantify Glimepiride in a sample.
Materials:
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HPLC system with a UV or PDA detector
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C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
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Glimepiride reference standard
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Glimepiride-d4 (as internal standard)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Monobasic sodium phosphate
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Phosphoric acid
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Water (HPLC grade)
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Volumetric flasks, pipettes, and syringes
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0.45 µm syringe filters
Procedure:
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Mobile Phase Preparation:
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Prepare a buffer solution by dissolving 0.5 g of monobasic sodium phosphate in 500 mL of HPLC grade water.
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Adjust the pH of the buffer to 2.1 with 10% phosphoric acid.
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The mobile phase is a mixture of the buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio may need optimization.
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Degas the mobile phase before use.
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Standard Solution Preparation:
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Prepare a stock solution of Glimepiride reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
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Prepare an internal standard stock solution of Glimepiride-d4 (e.g., 1 mg/mL).
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Spike each working standard and sample with a fixed concentration of the Glimepiride-d4 internal standard.
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Sample Preparation:
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For drug substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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For biological samples (e.g., plasma): Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected or further processed.
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Filter all samples and standards through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 (4.6 mm x 150 mm, 5 µm)
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Mobile Phase: Phosphate buffer (pH 2.1) : Acetonitrile (e.g., 50:50 v/v)
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 30 °C
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Detector Wavelength: 228 nm
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Data Analysis:
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Integrate the peak areas of Glimepiride and Glimepiride-d4.
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Calculate the ratio of the peak area of Glimepiride to the peak area of Glimepiride-d4.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.
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Determine the concentration of Glimepiride in the samples from the calibration curve.
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Caption: Experimental workflow for the HPLC analysis of Glimepiride.
LC-MS/MS Method Considerations
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. The HPLC conditions can be similar to those described above, with the mobile phase being compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formic acid).
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
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Mass Transitions: Specific precursor-to-product ion transitions for both Glimepiride and Glimepiride-d4 are monitored in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and reduces background noise.
Toxicological Properties
The safety data for Glimepiride-d4 is expected to be very similar to that of Glimepiride. It is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.
Conclusion
Glimepiride-d4 is an essential analytical tool for researchers and drug development professionals working with Glimepiride. Its stable isotope labeling allows for accurate and precise quantification in various matrices. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic strategy, its mechanism of action, and detailed analytical methodologies to aid in its effective use in a laboratory setting.
